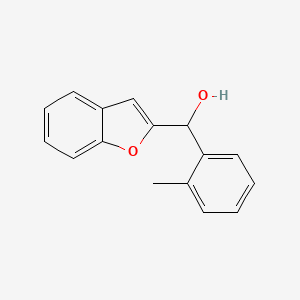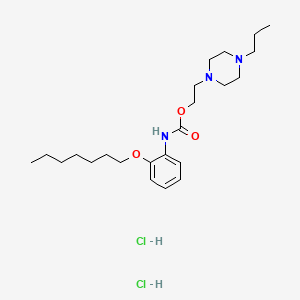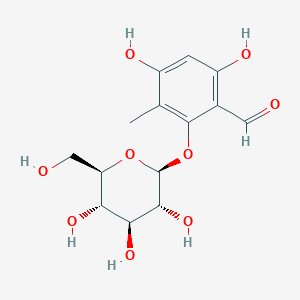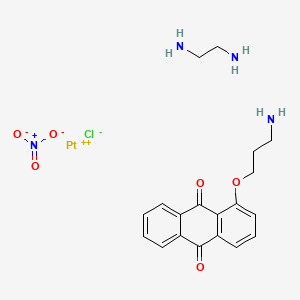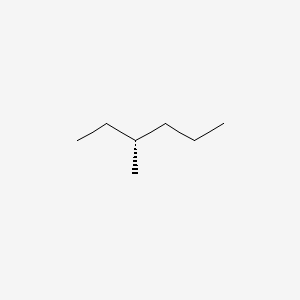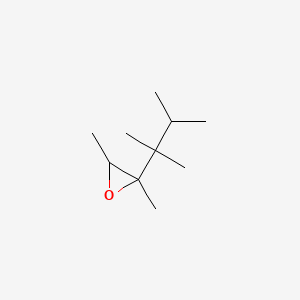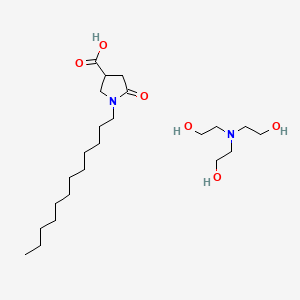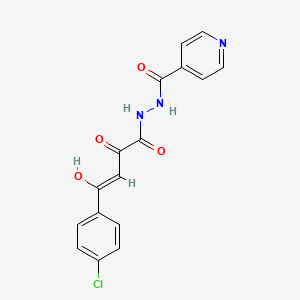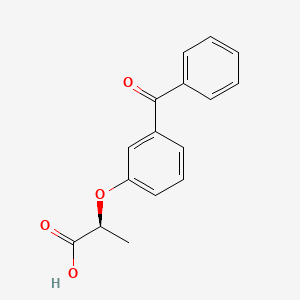
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- is a chemical compound with the molecular formula C16H14O4 It is a derivative of propanoic acid and contains a benzoylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- can be achieved through several methods. One common approach involves the reaction of 3-benzoylphenol with (S)-2-bromopropanoic acid under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the phenoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a dual-mechanism drug, targeting both cyclooxygenases and matrix metalloproteinases.
Biological Studies: The compound exhibits anti-inflammatory and anticancer activities, making it a candidate for further biological research.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- involves its interaction with specific molecular targets. It inhibits cyclooxygenases, which are enzymes involved in the inflammatory response. Additionally, it targets matrix metalloproteinases, which play a role in tissue remodeling and cancer progression . The compound’s dual inhibition mechanism makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-benzoylphenyl)propanohydroxamic acid
- 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid
Uniqueness
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- is unique due to its specific structural features and dual mechanism of action. Unlike other similar compounds, it combines the properties of both anti-inflammatory and anticancer agents, making it a versatile compound for various applications .
Properties
CAS No. |
117852-26-3 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2S)-2-(3-benzoylphenoxy)propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1 |
InChI Key |
YGXYIWJVXOILPG-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


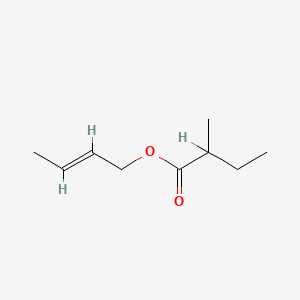
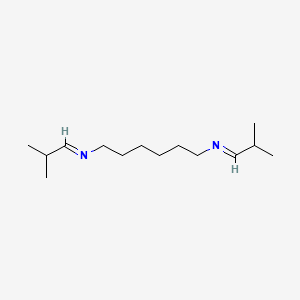
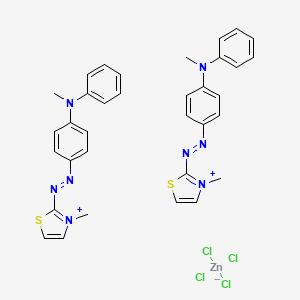
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)
